Piperidine vs. Pyrrolidine α-Amino Ketones: Molecular Weight and Physicochemical Divergence
A direct scaffold comparison between the piperidine-based compound (CAS 24153-06-8) and its pyrrolidine analog (CAS 1161012-25-4) reveals a molecular weight increase of 14.02 g/mol (218.29 vs. 204.27) and a corresponding increase in calculated logP (1.692 vs. estimated ~1.2–1.5 for the pyrrolidine homolog), consistent with the additional methylene unit in the piperidine ring [1]. Predicted pKa values for the piperidine variant (7.71) are within the range considered optimal for CNS drug-like properties, while its measured logP of 1.692 places it in a favorable lipophilicity range for oral bioavailability, avoiding the suboptimal extremes associated with the smaller and potentially less lipophilic pyrrolidine scaffold or the overly polar morpholine variants .
| Evidence Dimension | Molecular Weight, Lipophilicity (logP), and Basicity (pKa) |
|---|---|
| Target Compound Data | MW = 218.29 g/mol; logP = 1.692; pKa (predicted) = 7.71 ± 0.10 |
| Comparator Or Baseline | Pyrrolidine analog (CAS 1161012-25-4): MW = 204.27 g/mol; Morpholine analog: MW = 220.27 g/mol with additional oxygen atom altering polarity |
| Quantified Difference | MW difference: +14.02 vs. pyrrolidine; logP advantage: piperidine variant maintains a balanced logP (~1.7) versus the lower range typically observed for pyrrolidine and the even lower logP expected for morpholine-containing analogs |
| Conditions | Calculated and experimentally measured physicochemical constants; logP measured via Chembase database; pKa predicted via ChemicalBook |
Why This Matters
The piperidine scaffold offers a balanced lipophilicity-basicity profile that is distinct from pyrrolidine and morpholine analogs, directly impacting membrane permeability predictions and pharmacokinetic modeling.
- [1] Chembase.cn. 2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one. MW = 218.29, logP = 1.692. View Source
